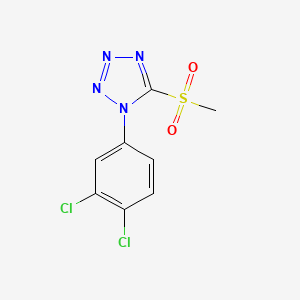
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride is a chemical compound that features a pyridine ring attached to a prop-2-en-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with allylamine, followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride: Similar structure but with the pyridine ring at a different position.
3-(Pyridin-4-yl)propan-1-amine: Lacks the double bond in the propyl chain.
N-(Pyridin-2-yl)amides: Contains an amide group instead of an amine.
Uniqueness
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
(E)-3-pyridin-4-ylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h1-4,6-7H,5,9H2;1H/b2-1+; |
InChIキー |
BGNAVHFFCNOOKZ-TYYBGVCCSA-N |
異性体SMILES |
C1=CN=CC=C1/C=C/CN.Cl |
正規SMILES |
C1=CN=CC=C1C=CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)

![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)

![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)




